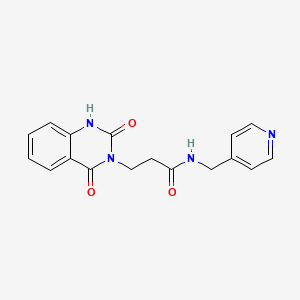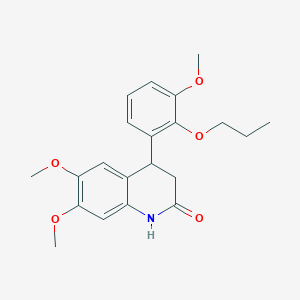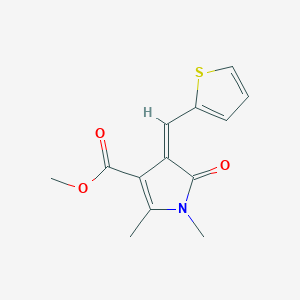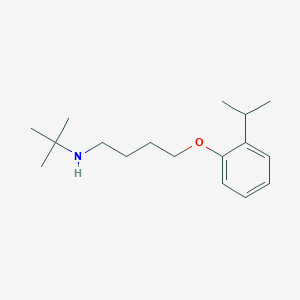![molecular formula C18H22N2O4S2 B4790668 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4790668.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-methoxyethyl)thio]benzamide
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-methoxyethyl)thio]benzamide, commonly known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been developed as an inhibitor of a specific protein target, and its mechanism of action has been extensively studied.
Wirkmechanismus
Compound 1 is a selective inhibitor of a specific protein target, which plays a crucial role in various disease processes. The protein target is involved in the regulation of cell growth, survival, and inflammation. Compound 1 binds to the protein target and inhibits its activity, leading to the inhibition of various disease processes.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, induce apoptosis, and have anti-inflammatory effects. In addition, Compound 1 has been found to protect neurons from cell death, which is important in the context of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound 1 is its selectivity towards a specific protein target, which makes it a useful tool for studying the role of this protein in various disease processes. In addition, Compound 1 has been found to have good pharmacological properties, which make it a potential drug candidate. However, one of the limitations of Compound 1 is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Compound 1. One area of research is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another area of research is to optimize its pharmacological properties, such as solubility and bioavailability, to make it a better drug candidate. In addition, further studies are needed to understand the mechanism of action of Compound 1 and its effects on various cellular pathways.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific protein target, which is involved in various disease processes. Some of the areas of research where Compound 1 has been investigated include cancer, inflammation, and neurodegenerative diseases. In cancer research, Compound 1 has been found to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a hallmark of many diseases, and Compound 1 has been shown to have anti-inflammatory effects. In neurodegenerative diseases, Compound 1 has been found to protect neurons from cell death.
Eigenschaften
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-12-13-25-17-5-3-2-4-16(17)18(21)20-11-10-14-6-8-15(9-7-14)26(19,22)23/h2-9H,10-13H2,1H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYXQICGFOEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4790587.png)
![N-(tert-butyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4790589.png)
![2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4790594.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4790604.png)


![6-(1-ethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4790626.png)
![1-methyl-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4790635.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4790646.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4790657.png)
![3-chloro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4790663.png)

![1-(2,2-dimethylpropanoyl)-N-(2-{[(3-ethoxypropyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4790687.png)